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Compound of Interest

Compound Name: Tigloidine

Cat. No.: B3426560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer
This document is intended for informational purposes only and should not be construed as a

comprehensive safety guide. Tigloidine is a research chemical, and its toxicological properties

have not been fully elucidated. All handling and experimental procedures involving this

compound should be conducted by trained professionals in a controlled laboratory setting with

appropriate personal protective equipment and safety protocols in place.

Introduction
Tigloidine is a naturally occurring tropane alkaloid found in various plants of the Solanaceae

family. Structurally related to other well-known anticholinergic agents like atropine and

scopolamine, it acts as a competitive antagonist at muscarinic acetylcholine receptors

(mAChRs). This activity makes it a compound of interest for research into neurological and

physiological processes mediated by the cholinergic system. However, its potential for toxicity

necessitates a thorough understanding of its safety profile. This technical guide provides an in-

depth overview of the available safety data and standard experimental protocols for assessing

the safety of research chemicals like Tigloidine.
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A clear understanding of the chemical and physical properties of a research chemical is

fundamental to its safe handling and use in experimental settings.

Property Value

IUPAC Name
(1R,3r,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-

yl (E)-2-methylbut-2-enoate

Molecular Formula C₁₃H₂₁NO₂

Molecular Weight 223.31 g/mol

CAS Number 495-83-0

Appearance Solid (form may vary)

Solubility
Information not widely available. Likely soluble

in organic solvents.

Stability
Information not widely available. Should be

stored in a cool, dry, dark place.

Mechanism of Action and Pharmacodynamics
Tigloidine's primary mechanism of action is the competitive antagonism of muscarinic

acetylcholine receptors. There are five subtypes of muscarinic receptors (M1-M5), and the

specific binding affinity of Tigloidine for each subtype is not well-documented in publicly

available literature.

To illustrate the expected binding profile of a muscarinic antagonist, the following table presents

the binding affinities (Ki values) for the well-characterized non-selective muscarinic antagonist,

Atropine, at human muscarinic receptor subtypes.[1] It is plausible that Tigloidine exhibits a

similar, though not identical, profile.
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Receptor Subtype Atropine Ki (nM)

M1 1.27 ± 0.36

M2 3.24 ± 1.16

M3 2.21 ± 0.53

M4 0.77 ± 0.43

M5 2.84 ± 0.84

Note: Lower Ki values indicate higher binding affinity.

The antagonism of muscarinic receptors can lead to a range of physiological effects, which are

the basis for both its potential therapeutic applications and its toxicological profile. These

effects can include:

Central Nervous System (CNS): Drowsiness, dizziness, confusion, hallucinations, and

delirium at higher doses.

Peripheral Nervous System: Dry mouth, blurred vision, tachycardia, urinary retention, and

constipation.

Signaling Pathway of Muscarinic Acetylcholine
Receptors
The following diagram illustrates the general signaling pathways activated by acetylcholine

binding to muscarinic receptors, which are antagonized by Tigloidine.
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Caption: General signaling pathways of muscarinic acetylcholine receptors.

Toxicological Data
Comprehensive toxicological data for Tigloidine is not readily available in the public domain.

Therefore, this section outlines the types of studies that are essential for characterizing the

safety profile of a research chemical and provides general information based on the known

effects of tropane alkaloids.

Acute Toxicity
No specific LD50 (median lethal dose) values for Tigloidine have been found in the reviewed

literature. Acute toxicity studies are crucial for determining the potential for lethality after a

single exposure and for dose selection in further studies.

In Vitro Cytotoxicity
There is no published data on the in vitro cytotoxicity of Tigloidine. Cytotoxicity assays are

used to determine the concentration of a substance that is toxic to cells in culture.
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Genotoxicity
No genotoxicity studies (e.g., Ames test, chromosomal aberration test) for Tigloidine have

been identified. These tests are important for assessing the potential of a chemical to cause

genetic mutations, which can be linked to carcinogenicity.

Repeated-Dose Toxicity
Information on the effects of repeated or sub-chronic exposure to Tigloidine is not available.

Such studies are necessary to identify potential target organs for toxicity and to determine a

No-Observed-Adverse-Effect Level (NOAEL).

Experimental Protocols
This section provides detailed methodologies for key experiments that should be conducted to

assess the safety profile of a research chemical like Tigloidine.

Acute Oral Toxicity (Following OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.

Experimental Workflow:
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Caption: Workflow for OECD 423 Acute Oral Toxicity Study.

Methodology:

Animal Model: Typically, young adult female rats are used.
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Housing and Acclimatization: Animals are housed in standard conditions with a 12-hour

light/dark cycle and have access to food and water ad libitum. They are acclimatized for at

least 5 days before the study.

Dose Preparation: Tigloidine is prepared in a suitable vehicle (e.g., water, saline, or a 0.5%

methylcellulose solution).

Dosing: A single oral dose is administered to a group of 3 animals by gavage. The starting

dose is selected based on available information, or a default of 300 mg/kg is used.

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in

skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight

changes for at least 14 days.

Stepwise Procedure:

If 2 or 3 animals die, the test is repeated with a lower dose in a new group of 3 animals.

If 0 or 1 animal dies, the test is repeated with a higher dose in a new group of 3 animals.

Endpoint: The test is stopped when a dose that causes mortality in 2/3 animals is identified,

or when no mortality is observed at the highest dose level (typically 2000 mg/kg). The

substance is then classified according to the Globally Harmonized System (GHS).

In Vitro Cytotoxicity - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.
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Seed cells in a 96-well plate

Incubate for 24 hours
(allow cells to attach)

Add varying concentrations of Tigloidine

Incubate for a defined period
(e.g., 24, 48, or 72 hours)

Add MTT reagent to each well

Incubate for 2-4 hours
(allow formazan formation)

Add solubilizing agent
(e.g., DMSO)

Measure absorbance on a plate reader
(e.g., at 570 nm)

Calculate IC50 value
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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